molecular formula C8H4F3NO2 B8263460 4-(Trifluoromethyl)pyridine-2,6-dicarbaldehyde

4-(Trifluoromethyl)pyridine-2,6-dicarbaldehyde

Cat. No.: B8263460
M. Wt: 203.12 g/mol
InChI Key: VYHLMJXQQAVSMA-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyridine-2,6-dicarbaldehyde is an organic compound with the molecular formula C8H4F3NO2 and a molecular weight of 203.12 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with two aldehyde groups at the 2 and 6 positions. It is commonly used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)pyridine-2,6-dicarbaldehyde typically involves multiple steps. One common method starts with 2,6-pyridinedicarboxylic acid, which undergoes acylation, esterification, reduction, and oxidation to yield the desired compound . The overall yield of this synthetic route is approximately 30%, and the reaction conditions are relatively mild, making it suitable for both laboratory and industrial production .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize advanced techniques such as continuous flow synthesis and catalytic processes to enhance yield and reduce production costs. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)pyridine-2,6-dicarbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids.

    Reduction: The aldehyde groups can be reduced to primary alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: 4-(Trifluoromethyl)pyridine-2,6-dicarboxylic acid.

    Reduction: 4-(Trifluoromethyl)pyridine-2,6-dimethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)pyridine-2,6-dicarbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde groups can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity and signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and exert its effects .

Properties

IUPAC Name

4-(trifluoromethyl)pyridine-2,6-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO2/c9-8(10,11)5-1-6(3-13)12-7(2-5)4-14/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHLMJXQQAVSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C=O)C=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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